![molecular formula C11H14N2O3 B1489897 2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydro-cinnoline-6-carboxylic acid CAS No. 1708264-04-3](/img/structure/B1489897.png)
2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydro-cinnoline-6-carboxylic acid
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Overview
Description
2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydro-cinnoline-6-carboxylic acid is a versatile chemical compound used extensively in scientific research. It has a molecular weight of 222.24 and a molecular formula of C11H14N2O3 . This compound is intriguing due to its potential in synthesizing novel compounds with diverse biological properties.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 222.24 . The physical form is a powder and it is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, density, and solubility are not provided in the search results.Scientific Research Applications
Antiviral Applications
Indole derivatives have been reported to show antiviral activities. For example, certain compounds containing five-membered heteroaryl amines demonstrated antiviral activity against Newcastle disease virus .
Anti-HIV Research
Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed as part of anti-HIV research .
Antibacterial Potential
Ketoesters derivatives of succinimides have been re-synthesized and evaluated for their antibacterial potentials .
Anthelmintic Applications
Research has been conducted to evaluate the anthelmintic (anti-parasitic) potentials of certain ethyl 3-oxo derivatives .
Cytotoxic Assays
Some derivatives have been studied for their cytotoxic potentials in preliminary assays .
Anticancer Research
The pharmacophore of certain derivatives has been identified as a precursor anti-cancer medication that suppresses mitotic kinesin-5 protein .
properties
IUPAC Name |
2-ethyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-13-10(14)6-8-5-7(11(15)16)3-4-9(8)12-13/h6-7H,2-5H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJUJWOGLMRZNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C2CC(CCC2=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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